molecular formula C9H19NO2S B13436668 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine

Cat. No.: B13436668
M. Wt: 205.32 g/mol
InChI Key: SCIQXYVIEKQQNA-UHFFFAOYSA-N
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Description

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an isopropylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate sulfonylating agent. One common method is the reaction of pyrrolidine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and binding interactions with target molecules, making it a valuable scaffold in drug discovery and other scientific research applications .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-(2-propan-2-ylsulfonylethyl)pyrrolidine

InChI

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

SCIQXYVIEKQQNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCC1CCNC1

Origin of Product

United States

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